4-Aminopiperidine-2,6-dione hydrochloride

Description

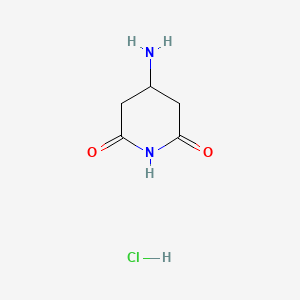

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminopiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-3-1-4(8)7-5(9)2-3;/h3H,1-2,6H2,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMYRXMKNMXTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1957235-82-3 | |

| Record name | 4-aminopiperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminopiperidine 2,6 Dione Hydrochloride

Classical Synthetic Routes to Aminopiperidinediones

Classical approaches to 4-Aminopiperidine-2,6-dione (B7807512) hydrochloride typically involve the construction of the heterocyclic ring from acyclic precursors or the functionalization of a pre-formed piperidinedione core. These methods generally produce a racemic mixture of the final product.

Amination of Piperidine-2,6-dione Core Precursors

One logical approach to synthesizing the target compound is through the late-stage introduction of the amine group onto a pre-formed piperidine-2,6-dione skeleton. This strategy hinges on the synthesis of a suitable precursor, such as 4-oxopiperidine-2,6-dione. The amination of this keto-glutarimide intermediate can then be achieved via reductive amination.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. harvard.eduorganic-chemistry.orgyoutube.com The process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of 4-aminopiperidine-2,6-dione, 4-oxopiperidine-2,6-dione would be treated with ammonia and a selective reducing agent.

A key challenge in this route is the synthesis of the 4-oxopiperidine-2,6-dione precursor. A viable method for constructing this intermediate is the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. dtic.mil This would be followed by hydrolysis and decarboxylation to yield the desired cyclic ketone.

Table 1: Plausible Reductive Amination Route

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Dieckmann Condensation | Diethyl 3-(methoxycarbonyl)pentanedioate | Strong Base (e.g., NaOEt) | 4-Oxopiperidine-2,6-dione precursor |

| 2 | Reductive Amination | 4-Oxopiperidine-2,6-dione | Ammonia (NH₃), NaBH₃CN | 4-Aminopiperidine-2,6-dione |

Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for reductive amination because they selectively reduce the protonated iminium ion intermediate over the initial ketone, minimizing the formation of the corresponding alcohol byproduct. harvard.eduorganic-chemistry.org

Intramolecular Cyclization Approaches

An alternative and more direct strategy involves constructing the 4-aminopiperidine-2,6-dione ring system through the intramolecular cyclization of a suitably functionalized linear precursor. This approach builds the core structure and incorporates the amino group in a single conceptual framework. The logical starting material for this pathway is 3-aminoglutaric acid or its derivatives.

In this method, the two carboxylic acid functionalities of the 3-aminoglutaric acid backbone are induced to react with an ammonia source to form the six-membered imide ring. The amino group at the C-3 position of the starting material becomes the C-4 amino group in the final piperidinedione product. This is analogous to the well-established synthesis of the 3-amino isomer, which utilizes glutamine as the starting material where the side-chain amide and the alpha-carboxylic acid cyclize. nih.govgoogle.com

The cyclization can be promoted by dehydrating agents or by converting the carboxylic acids to more reactive species, such as acid chlorides or esters, followed by treatment with ammonia. For instance, heating 3-aminoglutaric diamide (B1670390) or a protected version of 3-aminoglutaric acid with a cyclizing agent like N,N'-Carbonyldiimidazole (CDI) could facilitate the ring closure. google.com

Multi-step Synthetic Sequences for 4-Aminopiperidine-2,6-dione Hydrochloride

Combining the concepts from the preceding sections allows for the design of comprehensive multi-step synthetic sequences. A plausible route starting from 3-aminoglutaric acid would represent a convergent approach to the target molecule.

A representative multi-step sequence is outlined below:

Protection: The amino group of 3-aminoglutaric acid is first protected with a suitable protecting group, for example, a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during the cyclization step.

Activation and Cyclization: The protected 3-aminoglutaric acid is then cyclized. This can be achieved by converting the carboxylic acids to acid chlorides using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, reaction with a coupling agent like N,N'-Carbonyldiimidazole (CDI) can form an activated intermediate that cyclizes upon addition of ammonia. google.com

Deprotection and Salt Formation: The protecting group is removed from the resulting 4-(protected-amino)piperidine-2,6-dione. For a Cbz group, this is typically done by catalytic hydrogenation (e.g., H₂ over Pd/C). For a Boc group, acidic conditions (e.g., trifluoroacetic acid or HCl) are used. The final step involves treating the free amine with hydrochloric acid to precipitate the desired hydrochloride salt.

This sequence provides a controlled method for constructing the desired molecule from a readily conceptualized acyclic precursor.

Stereoselective Synthesis of Enantiopure 4-Aminopiperidine-2,6-dione Hydrochloride

Many pharmaceutical applications require enantiomerically pure compounds. Stereoselective synthesis of 4-Aminopiperidine-2,6-dione hydrochloride can be achieved either by separating the enantiomers from a racemic mixture or by employing a chiral starting material that directs the formation of a single enantiomer.

Resolution of Racemic Mixtures

Classical resolution is a widely employed technique for separating enantiomers on a large scale. ulisboa.pt This method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. ulisboa.ptrsc.org

For the resolution of racemic 4-aminopiperidine-2,6-dione, a chiral acid such as (+)-tartaric acid or (-)-mandelic acid could be used as the resolving agent. The process would involve:

Dissolving the racemic amine and one equivalent of the chiral acid in a suitable solvent.

Allowing the less soluble diastereomeric salt to crystallize from the solution.

Separating the crystals by filtration.

Treating the isolated diastereomeric salt with a base to neutralize the chiral acid and liberate the enantiomerically enriched free amine.

Formation of the hydrochloride salt by treatment with HCl.

The success of this method depends critically on the difference in solubility between the two diastereomeric salts, which often requires careful screening of resolving agents and crystallization solvents. ulisboa.ptchemrxiv.org

Table 2: General Scheme for Classical Resolution

| Step | Process | Description |

|---|---|---|

| 1 | Salt Formation | Racemic 4-aminopiperidine-2,6-dione + Chiral Acid (e.g., L-tartaric acid) → Mixture of Diastereomeric Salts |

| 2 | Fractional Crystallization | Separation of the less soluble diastereomeric salt based on solubility differences. |

| 3 | Liberation of Amine | Isolated diastereomeric salt + Base (e.g., NaOH) → Enantiopure 4-aminopiperidine-2,6-dione |

Chiral Starting Material Utilization for (S)-4-Aminopiperidine-2,6-dione Hydrochloride

A more efficient and elegant approach to obtaining a single enantiomer is to begin the synthesis with a chiral, non-racemic starting material. This "chiral pool" synthesis transfers the stereochemistry of the starting material to the final product, avoiding the need for resolution and the loss of 50% of the material.

Drawing analogy from the synthesis of (S)-3-aminopiperidine-2,6-dione from the naturally occurring chiral amino acid L-glutamine, a stereoselective synthesis of (S)-4-aminopiperidine-2,6-dione would logically start from enantiopure (S)-3-aminoglutaric acid. nih.govresearchgate.net The synthesis of enantiopure β-amino acids like 3-aminoglutaric acid can be achieved through various asymmetric synthesis or biocatalytic methods. researchgate.netmdpi.comscielo.br

The synthetic sequence would be similar to the multi-step route described in section 2.1.3, but starting with the enantiopure material:

Cyclization: Enantiopure (S)-3-aminoglutaric acid (with its amino group potentially protected) is cyclized using a suitable dehydrating or coupling agent and an ammonia source.

Deprotection (if necessary): If a protecting group was used on the amine, it is removed.

Salt Formation: The resulting enantiopure (S)-4-aminopiperidine-2,6-dione is treated with hydrochloric acid to yield the target (S)-4-Aminopiperidine-2,6-dione hydrochloride.

This method ensures that the stereocenter is set from the beginning and is maintained throughout the reaction sequence, providing a direct pathway to the desired enantiomerically pure product.

Biocatalytic Approaches in 4-Aminopiperidine-2,6-dione Hydrochloride Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing complex chiral molecules like 4-aminopiperidine-2,6-dione. Leveraging the high stereospecificity of enzymes can lead to the formation of enantiomerically pure products, which is crucial for pharmaceutical applications. nih.gov

Enzyme-Mediated Synthesis of Enantiomerically Pure Piperidinediones

The synthesis of enantiomerically pure (S)-3-aminopiperidine-2,6-dione, a key pharmacophore of several drugs, has been a significant challenge for chemical synthesis. nih.gov Enzymatic reactions, known for their high stereospecificity and environmentally friendly conditions, present an attractive solution. nih.gov Researchers have successfully developed an enzyme-based biocatalyst for the specific production of the (S)-enantiomer. nih.govresearchgate.net

This was achieved by studying the biosynthesis of indigoidine (B1217730), a microbial blue pigment. nih.govdoaj.org The enzyme responsible, IdgS, was found to contain a thioesterase (TE) domain that naturally catalyzes the cyclization of L-glutamine to form (S)-3-aminopiperidine-2,6-dione. nih.gov By dissecting the functions of the IdgS enzyme domains, a derivative biocatalyst, IdgS-Ox* R539A, was engineered to optimize the production of the desired enantiomerically pure compound. nih.govresearchgate.net This biocatalytic approach circumvents the difficulties in achieving high enantiomeric purity often encountered in conventional chemical methods. nih.gov

Dissection of Biosynthetic Pathways for Aminopiperidinedione Scaffolds

The development of the biocatalyst for (S)-3-aminopiperidine-2,6-dione synthesis stemmed from a detailed investigation of the indigoidine biosynthetic pathway. nih.gov The IdgS enzyme is a multi-domain protein that initiates the process by loading L-glutamine onto its thiolation (T) domain. nih.govmdpi.com Two potential biosynthetic routes were proposed for the subsequent steps. nih.govresearchgate.net

Route A: The thioesterase (TE) domain first cyclizes the tethered L-glutamine to form (S)-3-aminopiperidine-2,6-dione. This intermediate is then dehydrogenated by an oxidation (Ox) domain. nih.govresearchgate.net

Route B: The tethered L-glutamine is first oxidized by the Ox domain, followed by cyclization catalyzed by the TE domain. nih.govresearchgate.net

Experimental data supported that the biosynthesis of indigoidine proceeds via Route A, confirming that the TE domain is a natural catalyst for generating the aminopiperidinedione scaffold. nih.gov This fundamental understanding of the biosynthetic pathway was instrumental in engineering the IdgS-derived enzyme specifically for the production of the enantiomerically pure piperidinedione intermediate. nih.govresearchgate.net The use of peptide scaffolds in the biosynthesis of natural products is a recurring theme, where a precursor peptide serves as a recognition motif for the biosynthetic enzymes. nih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of chemical reactions to create efficient and streamlined processes. nih.govmdpi.com A successful one-pot, two-step chemoenzymatic synthesis has been demonstrated, using L-glutamine as the starting precursor to produce a thalidomide (B1683933) analog, showcasing the integration of biological and chemical approaches. nih.govresearchgate.net

The process begins with the biocatalytic conversion of L-glutamine to (S)-3-aminopiperidine-2,6-dione using the engineered IdgS-Ox* R539A enzyme. nih.gov Following the enzymatic reaction, the mixture is lyophilized and then subjected to a chemical reaction with phthalic anhydride (B1165640) and triethanolamine (B1662121) in glacial acetic acid under reflux conditions. nih.gov This combined approach successfully yielded the final product, demonstrating the potential of chemoenzymatic strategies in the production of drugs containing the (S)-3-aminopiperidine-2,6-dione moiety. nih.govresearchgate.net This method paves the way for preparing this family of drugs by integrating the power of biological methods with traditional chemical synthesis. nih.gov

Green Chemistry Principles in 4-Aminopiperidine-2,6-dione Hydrochloride Preparation

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic routes for active pharmaceutical ingredients (APIs) and their intermediates, including 4-aminopiperidine-2,6-dione hydrochloride. unife.itmdpi.com These principles focus on reducing waste, improving atom economy, using less hazardous reagents, and increasing energy efficiency. mdpi.comethernet.edu.et

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Biocatalysis: As detailed in the previous section, employing enzymes as catalysts aligns with several green chemistry principles. Biocatalytic reactions are highly selective, often eliminating the need for protecting groups and reducing waste. mdpi.com They typically occur in aqueous media under mild temperature and pressure conditions, which is inherently safer and more energy-efficient. mdpi.comethernet.edu.et

Catalytic Methods: Utilizing catalytic reagents over stoichiometric ones is a core principle of green chemistry. ethernet.edu.et A patented method for preparing 3-amino-2,6-piperidine dione (B5365651) hydrochloride employs 4-dimethylaminopyridine (B28879) as a catalyst for the cyclization step, which is more efficient than using a stoichiometric reagent. google.com

Process Simplification: A streamlined synthesis with fewer steps, such as the three-step process involving protection, cyclization, and deprotection/salification, reduces material and energy consumption and minimizes waste generation. google.com One-pot reactions, like the chemoenzymatic strategy, further enhance process efficiency. nih.gov

By integrating these principles, the synthesis of 4-aminopiperidine-2,6-dione hydrochloride can be made more sustainable, cost-effective, and environmentally responsible. mdpi.com

Process Optimization for High Yield and Purity in 4-Aminopiperidine-2,6-dione Hydrochloride Synthesis

A patented three-step synthesis provides a clear route that is optimized for simplicity and industrial applicability. google.com The process starts with the N-protection of L-Glutamine, followed by a catalyzed cyclization, and finally a deprotection step in an acidic medium to yield the hydrochloride salt. google.com This method is designed to produce a high-purity and stable product under mild conditions, avoiding high-pressure hydrogenation and facilitating industrial-scale production. google.com

Table 1: Key Parameters in a Patented Chemical Synthesis of 3-Aminopiperidine-2,6-dione (B110489) HCl

| Step | Reactants | Catalyst/Medium | Key Condition | Outcome |

|---|---|---|---|---|

| Protection | L-Glutamine | Alkaline medium | - | N-tert-butoxycarbonyl-L-Glutamine |

| Cyclization | N-Boc-L-Glutamine, N,N'-Carbonyldiimidazole | 4-dimethylaminopyridine | Anhydrous | N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione |

| Deprotection & Salification | N-Boc-3-amino-2,6-piperidinedione | Acid medium (e.g., HCl/Ethyl acetate) | - | 3-Amino-2,6-piperidine dione hydrochloride |

This table is based on information from a patented synthesis method. google.com

In biocatalytic approaches, optimization focuses on the enzymatic reaction itself. For the IdgS-Ox* R539A-catalyzed production of (S)-3-aminopiperidine-2,6-dione, reaction conditions were optimized to achieve the highest possible yield. nih.gov

Table 2: Optimization of Biocatalytic Synthesis of (S)-3-aminopiperidine-2,6-dione

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 30°C | - |

| pH | 9.0 | 20.8 ± 1.4% |

Data from the optimization of the IdgS-Ox R539A biocatalyst.* nih.gov

To further improve catalytic efficiency and stability, enzyme immobilization was employed. nih.gov Immobilizing the enzyme can enhance its reusability and robustness, which are critical factors for scaling up production and improving the economic viability of the biocatalytic process. nih.govrsc.org The combination of optimized reaction conditions and enzyme immobilization contributes significantly to achieving higher yields and purity in the final product. nih.gov

Chemical Reactivity and Organic Transformations of 4 Aminopiperidine 2,6 Dione Hydrochloride

Fundamental Reaction Types of the 4-Aminopiperidine-2,6-dione (B7807512) Hydrochloride Scaffold

The reactivity of the 4-Aminopiperidine-2,6-dione core is centered on the nucleophilic primary amino group and the electrophilic carbonyl carbons of the glutarimide (B196013) ring. The hydrochloride salt form means the amine is initially protonated, requiring basic conditions to liberate the free, nucleophilic amine for many reactions.

Specific studies detailing the oxidation of 4-Aminopiperidine-2,6-dione are not widely available. However, the primary amine group is susceptible to oxidation by various reagents. The course of the reaction would depend on the oxidant used. Mild oxidation could potentially lead to the corresponding hydroxylamine (B1172632) or nitroso derivative, while stronger conditions could lead to ring cleavage or degradation. In contrast, enzymatic dehydrogenation has been observed in the biosynthetically related 3-aminopiperidine-2,6-dione (B110489), which is oxidized to an unstable dihydropyridine-2,6-dione intermediate before dimerizing. nih.govresearchgate.net While a different isomer, this highlights the potential for biological or chemical oxidation at positions alpha to the ring nitrogen.

The reduction of 4-Aminopiperidine-2,6-dione hydrochloride can target the two carbonyl groups of the glutarimide ring. Given the stability of the amide functionalities, this transformation typically requires powerful reducing agents. Literature on the specific reduction of this compound is scarce, but analogies with other cyclic imides suggest that reagents like lithium aluminum hydride (LiAlH₄) would be effective. Such a reaction would be expected to reduce both carbonyl groups to methylenes, yielding 4-aminopiperidine (B84694). The characterization of this product would involve spectroscopic methods confirming the disappearance of the carbonyl signals and the appearance of new signals corresponding to the fully reduced piperidine (B6355638) ring.

| Reaction Type | Reagent | Expected Major Product | Notes |

| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-Aminopiperidine | Harsh conditions required; reduction of both amide carbonyls. |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | No Reaction Expected | Generally not strong enough to reduce amides/imides. |

The primary amino group at the C4 position is a potent nucleophile (in its free base form) and is expected to readily participate in nucleophilic substitution and addition reactions. These transformations are fundamental for building more complex molecules from the 4-aminopiperidine-2,6-dione core. Common reactions include acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form secondary or tertiary amines. These reactions provide a straightforward method for attaching a wide variety of substituents to the scaffold.

| Reaction | Reagent Type | Example Reagent | Product Type |

| Acylation | Acyl Halide | Acetyl Chloride | N-(2,6-dioxopiperidin-4-yl)acetamide |

| Acylation | Anhydride (B1165640) | Acetic Anhydride | N-(2,6-dioxopiperidin-4-yl)acetamide |

| Alkylation | Alkyl Halide | Methyl Iodide | 4-(Methylamino)piperidine-2,6-dione |

| Sulfonylation | Sulfonyl Chloride | Tosyl Chloride | N-(2,6-dioxopiperidin-4-yl)-4-methylbenzenesulfonamide |

Hydrolysis of the Piperidine-2,6-dione Ring System

The piperidine-2,6-dione (or glutarimide) ring is susceptible to hydrolysis, which involves the cleavage of one or both of the amide bonds. This process can be catalyzed by acid or base, or mediated by enzymes. While thalidomide (B1683933) and its analogs are known to undergo hydrolysis, the rate is pH-dependent, with increased instability at higher pH. nih.gov

Research on related 3-substituted glutarimides has demonstrated the efficacy of enzymatic hydrolysis. Specific enzymes, known as imidases, have been identified that catalyze the stereoselective hydrolysis of glutarimide rings to produce optically active 3-substituted glutaric acid monoamides. nih.gov For example, imidases from Alcaligenes faecalis and Burkholderia phytofirmans have been shown to hydrolyze 3-(4-chlorophenyl) glutarimide and 3-isobutyl glutarimide with high enantiomeric excess. nih.gov These enzymes are stable and active under neutral to slightly alkaline conditions (pH 6-10). nih.gov This enzymatic approach highlights a mild and selective method for opening the piperidine-2,6-dione ring system, which could be applicable to the 4-amino isomer to yield a substituted glutaric acid monoamide.

| Substrate | Enzyme Source | Product | Enantiomeric Excess (e.e.) |

| 3-(4-chlorophenyl) glutarimide | Alcaligenes faecalis NBRC13111 | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 98.1% nih.gov |

| 3-(4-chlorophenyl) glutarimide | Burkholderia phytofirmans DSM17436 | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 97.5% nih.gov |

| 3-isobutyl glutarimide | Burkholderia phytofirmans DSM17436 | (R)-3-isobutyl glutaric acid monoamide | 94.9% nih.gov |

Mechanistic Studies of Reactions Involving 4-Aminopiperidine-2,6-dione Hydrochloride

Detailed mechanistic studies specifically investigating the reactions of 4-Aminopiperidine-2,6-dione hydrochloride are not prominent in the existing scientific literature. However, the mechanisms of its expected reactions can be inferred from established organic chemistry principles. For instance, nucleophilic acyl substitution involving the amino group would proceed through a standard tetrahedral addition-elimination mechanism. The hydrolysis of the glutarimide ring would similarly involve nucleophilic attack by water or hydroxide (B78521) at a carbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent ring opening. The exact mechanism, including the rate-determining step, would depend on the reaction conditions, particularly the pH.

Functional Group Interconversions on the 4-Aminopiperidine-2,6-dione Hydrochloride Core

Beyond the fundamental reactions, the functional groups of 4-Aminopiperidine-2,6-dione offer pathways for more complex interconversions, enabling the synthesis of diverse derivatives. The primary amino group is particularly versatile. For example, it could undergo diazotization upon treatment with nitrous acid. The resulting diazonium salt, while likely unstable, could serve as an intermediate for introducing other functional groups such as hydroxyl, halide, or cyano groups at the C4 position via Sandmeyer-type reactions, although such reactions are more common for aromatic amines. The imide nitrogen is another potential site for functionalization, typically via alkylation, though this often requires strong bases to deprotonate the N-H bond first. These potential transformations underscore the utility of the 4-aminopiperidine-2,6-dione scaffold as a building block in medicinal chemistry and organic synthesis.

Design and Synthesis of 4 Aminopiperidine 2,6 Dione Hydrochloride Derivatives and Analogues

Strategic Structural Modifications of the Aminopiperidinedione Core

The synthesis of substituted piperidine-2,6-diones is a key area of research, with various methods developed to control substitution patterns. researchgate.net The core structure offers several positions for modification, primarily at the N1 (imide) position, the C4-amino group, and the C3/C5 positions of the glutarimide (B196013) ring.

Regioselectivity is crucial in the synthesis of these derivatives. For instance, N-alkylation at the imide nitrogen is a common strategy. This can be achieved by reacting the parent 4-aminopiperidine-2,6-dione (B7807512) with various alkyl halides. nih.gov Another key modification involves the C4-amino group, which can be acylated or undergo reductive amination to introduce a wide range of substituents. nih.gov The synthesis of piperidine-2,6-dione derivatives often starts from precursors like glutaric anhydride (B1165640) and an appropriate aniline (B41778) derivative, followed by cyclization. researchgate.net Dieckmann cyclizations of δ-amino β-keto esters have also been employed to create substituted piperidine-2,4-diones, a related scaffold, demonstrating a flexible route to variously substituted cores. researchgate.net

Table 1: Examples of Synthetic Routes for Piperidine-2,6-dione Derivatives

| Starting Materials | Key Reaction Type | Position of Substitution | Reference |

|---|---|---|---|

| Glutaric anhydride, Aniline derivative | Condensation, Cyclization | N1 | researchgate.net |

| 4-amino-1-Boc-piperidine, Aldehyde | Reductive Amination | C4-amino | nih.gov |

| δ-amino β-keto esters | Dieckmann Cyclization | C6 | researchgate.net |

| Piperidine-2,6-dione, Alkyl halide | N-Alkylation | N1 | nih.gov |

Attaching aromatic and heteroaromatic groups to the aminopiperidinedione core is a widely used strategy to modulate the biological activity of the resulting compounds. These moieties can be introduced at several positions, most commonly at the N1-position or as a substituent on the C4-amino group.

For example, a series of 4-phenylpiperidine-2,6-diones were synthesized with an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the N1-position. nih.gov This was achieved by connecting the two heterocyclic systems with an alkyl chain of varying length. The choice of the aromatic substituent on the phenylpiperazine ring was shown to be critical for biological activity. nih.gov Similarly, other research has focused on synthesizing piperidine-2,6-dione derivatives that incorporate moieties like fluorobenzo[d]isoxazole. nih.gov These complex structures are often built through multi-step synthetic sequences involving coupling reactions to link the aminopiperidinedione core with the desired aromatic or heteroaromatic fragment.

Synthesis of Conjugated Piperidine-2,6-dione Derivatives

The 4-aminopiperidine-2,6-dione scaffold is a key component in the design of bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). researchgate.netnih.gov PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. google.com The aminopiperidinedione moiety often serves as the E3 ligase-binding element, specifically targeting the Cereblon (CRBN) substrate receptor. google.comnih.gov

The synthesis of these conjugated derivatives involves linking the aminopiperidinedione core to a ligand for a protein of interest via a chemical linker. nih.gov The C4-amino group is a common attachment point for the linker. Synthetic strategies often involve multi-step procedures, including the initial formation of a "partial PROTAC" containing the aminopiperidinedione and the linker, which is then coupled to the target protein ligand. researchgate.netrsc.org Reductive amination is one method used to form these conjugates. researchgate.net The nature, length, and attachment point of the linker are critical variables that are systematically explored to optimize the efficacy of the final PROTAC molecule. nih.gov

Isomeric Forms and Stereochemical Control in Derivative Synthesis

The piperidine-2,6-dione core can possess chiral centers, especially when substituted at the C3, C4, or C5 positions. The stereochemistry of these centers can have a profound impact on biological activity. For example, the well-known drug thalidomide (B1683933) is a racemate, with its (R)-enantiomer possessing sedative properties while the (S)-enantiomer is teratogenic. nih.gov The stereogenic center in thalidomide is at the C3-position of the piperidine-2,6-dione ring.

Consequently, achieving stereochemical control during the synthesis of derivatives is of paramount importance. nih.gov Various asymmetric synthesis strategies have been developed to produce enantiomerically pure piperidine (B6355638) derivatives. rsc.orgrsc.org These methods include:

Chiral Pool Synthesis: Starting from readily available chiral precursors. rsc.org

Chiral Auxiliaries: Using a removable chiral group to direct the stereochemical outcome of a reaction. ru.nl

Asymmetric Catalysis: Employing chiral catalysts, such as rhodium-based catalysts for transfer hydrogenation of pyridinium (B92312) salts, to generate chiral piperidines. dicp.ac.cn

Biocatalysis: Using enzymes to perform stereoselective transformations. For instance, an enzyme derived from the biosynthesis of the pigment indigoidine (B1217730) was engineered to produce enantiomerically pure (S)-3-aminopiperidine-2,6-dione. nih.govresearchgate.net

These approaches enable the preparation of specific stereoisomers, allowing for a detailed investigation of their distinct biological profiles. nih.govnih.gov

Structure-Activity Relationship (SAR) Design in Aminopiperidinedione Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.orgcollaborativedrug.com For aminopiperidinedione derivatives, SAR studies guide the design of new analogues with improved potency, selectivity, and other pharmacological properties. mdpi.com

Key aspects of SAR for this class of compounds include:

Substitutions on the Glutarimide Ring: Modifications to the glutarimide ring are critical for binding to target proteins like Cereblon. nih.gov For example, substitutions at certain positions can enhance binding affinity, while modifications at other positions can abolish it. nih.gov

The C4-Amino Group Substituent: The group attached to the C4-amino function plays a pivotal role. In the context of PROTACs, this is where the linker to the target-protein ligand is attached, and its structure is crucial for inducing the desired protein degradation.

The N1-Position Substituent: As seen in α₁-adrenoceptor ligands, modifying the substituent at the N1 position, including the length of an alkyl chain and the nature of a terminal aromatic group, significantly impacts receptor affinity and selectivity. nih.gov

Systematic modification of these structural elements allows researchers to build a comprehensive understanding of the SAR. researchgate.netrsc.org For instance, in the development of 4-phenylpiperidine-2,6-dione (B1266656) derivatives as α₁-adrenoceptor ligands, it was found that a butyl chain connecting the piperidinedione ring to a phenylpiperazine moiety resulted in the highest binding affinities. nih.gov This iterative process of design, synthesis, and biological evaluation is essential for optimizing lead compounds.

Table 2: Key Structural Features and Their Influence on Activity

| Structural Feature | Position | General Influence on Activity | Reference |

|---|---|---|---|

| Imide Substituent | N1 | Modulates receptor affinity and selectivity. | nih.gov |

| Glutarimide Ring | C3/C5 | Stereochemistry is critical; substitutions affect target binding. | nih.govnih.gov |

| Amino Group Substituent | C4 | Serves as an attachment point for linkers in conjugates; crucial for activity. | nih.gov |

| Linker (in conjugates) | Attached at C4 | Length and composition affect ternary complex formation and degradation efficacy. | nih.gov |

Role and Applications of 4 Aminopiperidine 2,6 Dione Hydrochloride As a Chemical Building Block

Utilization in Complex Organic Molecule Synthesis

The glutarimide (B196013) moiety is a key pharmacophore in a number of biologically active compounds. nih.gov The structure of 4-aminopiperidine-2,6-dione (B7807512) hydrochloride provides a scaffold that can be readily modified, allowing for the construction of intricate molecular architectures. Synthetic chemists utilize this compound to introduce the piperidine-2,6-dione ring system into larger molecules. For instance, it can be reacted with various electrophilic reagents, such as anhydrides and activated carboxylic acids, to form new carbon-nitrogen bonds at the amino group. This reactivity is fundamental to its application in multi-step syntheses.

One common synthetic transformation involves the condensation of 4-aminopiperidine-2,6-dione hydrochloride with phthalic anhydride (B1165640) derivatives. tandfonline.com This reaction, typically carried out in a suitable solvent like acetic acid, leads to the formation of N-substituted phthalimides, which are precursors to a range of immunomodulatory agents. tandfonline.com The reaction of 4-aminopiperidine-2,6-dione hydrochloride with homophthalic anhydride derivatives in the presence of a base like sodium acetate (B1210297) in acetic acid results in the formation of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. tandfonline.com

Role as a Pharmaceutical Intermediate and Precursor

The most significant application of 4-aminopiperidine-2,6-dione hydrochloride is in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of several marketed drugs and investigational new drug candidates. encyclopedia.pubsmolecule.com Its structural resemblance to glutamine allows it to be incorporated into molecules that can interact with biological targets involved in various disease processes.

4-Aminopiperidine-2,6-dione hydrochloride is a key starting material for the synthesis of immunomodulatory drugs (IMiDs), a class of compounds that have demonstrated significant therapeutic efficacy in the treatment of certain cancers, particularly multiple myeloma, and other inflammatory conditions. smolecule.comnih.govchemscene.com The most well-known members of this class are thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide (B1683931).

The synthesis of these drugs often involves the reaction of 4-aminopiperidine-2,6-dione hydrochloride with a substituted phthalic anhydride or a related electrophile. For example, pomalidomide is synthesized by reacting 3-aminopiperidine-2,6-dione (B110489) hydrochloride with 3-nitrophthalic anhydride, followed by the reduction of the nitro group. encyclopedia.pub Similarly, lenalidomide synthesis can be achieved by reacting the same precursor with a nitro-substituted methyl 2-(bromomethyl)benzoate, followed by hydrogenation. encyclopedia.pub While these syntheses specifically mention the 3-amino isomer, the 4-amino isomer serves as a closely related and synthetically valuable precursor for novel analogues. The general synthetic approach underscores the importance of the aminopiperidine-2,6-dione scaffold in accessing this class of therapeutics.

| IMiD Drug | Key Synthetic Precursor | General Reaction Type |

|---|---|---|

| Thalidomide Analogues | 4-Aminopiperidine-2,6-dione hydrochloride | Condensation with phthalic anhydride derivatives |

| Pomalidomide | 3-Aminopiperidine-2,6-dione hydrochloride | Condensation with 3-nitrophthalic anhydride followed by reduction |

| Lenalidomide | 3-Aminopiperidine-2,6-dione hydrochloride | Reaction with a nitro-substituted methyl 2-(bromomethyl)benzoate and subsequent reduction |

Beyond the established IMiDs, 4-aminopiperidine-2,6-dione hydrochloride is employed in the development of new chemical entities designed to modulate the activity of various biological targets. nih.govnih.gov A significant area of research is its use in the synthesis of modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.gov IMiDs exert their therapeutic effects by binding to CRBN and modulating its substrate specificity. Researchers are actively exploring new derivatives of 4-aminopiperidine-2,6-dione to create novel CRBN modulators with improved potency, selectivity, and therapeutic profiles. nih.gov

For instance, novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have been designed and synthesized as CRBN modulators, demonstrating potent antiproliferative activity in cancer cell lines. nih.gov These findings highlight the role of the aminopiperidine-2,6-dione scaffold as a versatile platform for generating new drug candidates that can target fundamental cellular processes like protein degradation.

Applications in Fine Chemical Production

In the realm of fine chemical production, 4-aminopiperidine-2,6-dione hydrochloride serves as a valuable intermediate for creating specialized chemical products. Its utility extends beyond pharmaceuticals to the synthesis of research chemicals and ligands for various applications. The presence of both a primary amine and the glutarimide ring allows for a diverse range of chemical modifications, making it an attractive starting material for the production of complex, non-pharmaceutical molecules. encyclopedia.pub The ability to readily form amides, imides, and other derivatives enables fine chemical manufacturers to produce a catalog of unique compounds for use in chemical and biological research.

Contribution to Novel Chemical Entity Generation

The use of 4-aminopiperidine-2,6-dione hydrochloride as a foundational scaffold is a significant driver in the generation of novel chemical entities (NCEs). nih.govnih.gov Medicinal chemists leverage this building block to explore new chemical space and develop compounds with unique pharmacological properties. By systematically modifying the structure of 4-aminopiperidine-2,6-dione, researchers can fine-tune the biological activity of the resulting molecules.

This is exemplified by the development of PROteolysis TArgeting Chimeras (PROTACs), where the glutarimide moiety derived from thalidomide and its analogues serves as a ligand for the E3 ligase Cereblon. Functionalized cereblon ligands, which can be synthesized from aminopiperidine-2,6-dione precursors, are essential components of PROTACs, allowing for the targeted degradation of specific proteins. The ability to conjugate these ligands to other molecules that bind to a protein of interest opens up new avenues for therapeutic intervention.

| Class of Novel Entity | Role of 4-Aminopiperidine-2,6-dione Scaffold | Therapeutic/Research Application |

|---|---|---|

| IMiD Analogues | Core structural component | Oncology, Immunology |

| Cereblon (CRBN) Modulators | Binding motif for CRBN | Targeted protein degradation, anticancer agents |

| PROTACs | E3 ligase-binding element | Targeted protein degradation for various diseases |

| Research Chemicals | Versatile synthetic intermediate | Tool compounds for biological research |

Mechanistic Insights into Molecular Interactions of 4 Aminopiperidine 2,6 Dione Hydrochloride

Molecular Target Interaction Studies

The precise molecular targets of 4-Aminopiperidine-2,6-dione (B7807512) hydrochloride are not extensively defined in publicly available scientific literature. However, the broader class of aminopiperidinediones, particularly its structural isomer 3-aminopiperidine-2,6-dione (B110489) which forms the core of immunomodulatory drugs (IMiDs®), has been the subject of significant research. The primary and most well-characterized molecular target for the 3-aminopiperidine-2,6-dione moiety is the Cereblon (CRBN) protein. CRBN is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), to CRBN alters the substrate specificity of the E3 ligase complex. This altered activity leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, a mechanism central to their therapeutic effects.

Enzyme Inhibition Mechanisms

Direct and specific enzyme inhibition mechanisms for 4-Aminopiperidine-2,6-dione hydrochloride have not been detailed in available research. However, studies on derivatives of the simpler 4-aminopiperidine (B84694) scaffold have demonstrated engagement with various enzymes. For instance, certain 4-aminopiperidine derivatives have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. While this indicates the potential for the 4-aminopiperidine structure to be developed into enzyme inhibitors, it does not confirm such activity for 4-Aminopiperidine-2,6-dione hydrochloride itself.

The extensively studied 3-amino isomer, as part of larger molecules like lenalidomide, does not primarily function as a direct enzyme inhibitor in the classical sense. Instead, its interaction with the CRL4^CRBN^ E3 ligase complex modulates the activity of this enzymatic complex, leading to the degradation of target proteins such as Ikaros (IKZF1) and Aiolos (IKZF3).

Receptor Binding Modulation

The most critical receptor interaction for the aminopiperidinedione class is the binding to Cereblon (CRBN). Structural studies of thalidomide, lenalidomide, and pomalidomide complexed with CRBN and DDB1 (Damaged DNA-Binding Protein 1) have revealed that the 3-aminopiperidine-2,6-dione moiety is essential for this interaction. Specifically, the (S)-enantiomer of these molecules fits into a binding pocket on CRBN. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.

While there is a lack of direct studies on the binding of 4-Aminopiperidine-2,6-dione hydrochloride to CRBN, the structural difference—the position of the amino group on the piperidine (B6355638) ring—would significantly alter the stereochemistry and charge distribution of the molecule. This would likely impact its ability to fit into the CRBN binding pocket in the same manner as the 3-amino isomer. It is plausible that 4-Aminopiperidine-2,6-dione hydrochloride may not bind to CRBN with high affinity, or it may interact with other, currently unidentified, molecular targets.

Interaction with DNA and Other Biomolecules

There is no direct evidence in the current scientific literature to suggest that 4-Aminopiperidine-2,6-dione hydrochloride interacts directly with DNA. The mechanism of action for the related 3-aminopiperidinedione-containing drugs does not involve direct DNA binding. Instead, their effects on gene expression are downstream consequences of the degradation of transcription factors (like Ikaros and Aiolos) following their ubiquitination by the modified CRL4^CRBN^ complex.

Interactions with other biomolecules, outside of its potential protein targets, have not been a primary focus of research for this class of compounds.

Cellular Pathway Perturbations Attributed to Aminopiperidinediones

The cellular pathways perturbed by aminopiperidinediones are best understood through the lens of the well-studied 3-amino derivatives (lenalidomide and pomalidomide). Their binding to CRBN and subsequent degradation of neosubstrates lead to a cascade of downstream effects, including:

Immunomodulation: Degradation of Ikaros and Aiolos in lymphocytes leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity.

Anti-angiogenesis: These compounds can inhibit the formation of new blood vessels, a crucial process for tumor growth.

Anti-proliferative Effects: By targeting key transcription factors, these drugs can induce cell cycle arrest and apoptosis in susceptible cancer cells.

It is important to reiterate that these cellular effects are specifically linked to the CRBN-binding activity of the 3-aminopiperidine-2,6-dione moiety. Whether 4-Aminopiperidine-2,6-dione hydrochloride can induce similar or different cellular pathway perturbations would depend on its own unique molecular interactions, which are currently uncharacterized.

Comparative Analysis of Interaction Profiles with Structurally Similar Compounds

The most relevant comparators for 4-Aminopiperidine-2,6-dione hydrochloride are its structural isomer, 3-Aminopiperidine-2,6-dione, and the drugs derived from it.

| Compound | Core Structure | Primary Molecular Target | Key Downstream Effects |

| 4-Aminopiperidine-2,6-dione | 4-Aminopiperidine-2,6-dione | Not established | Not established |

| 3-Aminopiperidine-2,6-dione | 3-Aminopiperidine-2,6-dione | Cereblon (CRBN) | Immunomodulation, anti-angiogenesis, anti-proliferation (as part of larger molecules) |

| Lenalidomide | Contains 3-Aminopiperidine-2,6-dione | Cereblon (CRBN) | Degradation of IKZF1/3, IL-2 upregulation |

| Pomalidomide | Contains 3-Aminopiperidine-2,6-dione | Cereblon (CRBN) | Potent degradation of IKZF1/3 |

The key distinction lies in the position of the amino group on the piperidine-2,6-dione ring. This seemingly minor structural change can have profound implications for the molecule's three-dimensional shape and its ability to interact with specific protein binding sites. The well-defined "lock-and-key" fit of the 3-amino isomer into the CRBN binding pocket is a testament to the high degree of structural specificity required for this interaction. It is therefore unlikely that the 4-amino isomer would exhibit an identical interaction profile.

Further research is necessary to elucidate the specific molecular targets and mechanisms of action of 4-Aminopiperidine-2,6-dione hydrochloride to determine if it shares any of the properties of its well-known isomer or if it possesses a distinct biological activity profile.

Computational Chemistry Approaches for 4 Aminopiperidine 2,6 Dione Hydrochloride

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for understanding the structural basis of a molecule's biological activity.

For derivatives of 4-aminopiperidine-2,6-dione (B7807512), the primary and most studied biological target is the protein Cereblon (CRBN), which is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. nih.govresearchgate.net The binding of the piperidine-2,6-dione (also known as glutarimide) ring to a specific binding pocket in Cereblon is the critical initiating event for the therapeutic activities of this class of molecules. nih.gov

Docking simulations of thalidomide (B1683933) analogs into the crystal structure of human Cereblon have elucidated the key interactions that stabilize the complex. These studies reveal that the glutarimide (B196013) ring of the ligand fits snugly into a binding pocket. The interactions are highly specific, with the molecule being anchored by a "molecular glue" mechanism.

Key Interactions:

Hydrogen Bonding: The glutarimide ring forms crucial hydrogen bonds with amino acid residues in the Cereblon binding pocket. Specifically, the imide protons and carbonyl oxygens of the piperidine-2,6-dione moiety are essential for this interaction.

Van der Waals Contacts: The aliphatic part of the piperidine (B6355638) ring makes favorable van der Waals contacts with hydrophobic residues within the pocket, further stabilizing the complex.

These docking studies provide a static picture of the binding event and are instrumental in structure-based drug design, allowing for the virtual screening of new analogs with potentially improved binding affinity. nih.gov The general protocol for such a study involves preparing the 3D structures of the ligand (4-aminopiperidine-2,6-dione) and the receptor (Cereblon), defining the binding site, and then using a scoring function to evaluate the generated binding poses. mdpi.com

| Ligand Moiety | Interaction Type | Key Cereblon Residues (Example) | Significance |

|---|---|---|---|

| Glutarimide N-H | Hydrogen Bond Donor | Cysteine, Tryptophan | Anchors the ligand in the binding pocket |

| Glutarimide C=O | Hydrogen Bond Acceptor | Glycine | Provides additional stabilization |

| Piperidine Ring | Van der Waals / Hydrophobic | Tryptophan, Proline | Enhances binding affinity |

In Silico Prediction of Interaction Modes

While docking provides a static snapshot, the prediction of interaction modes is often enhanced by more dynamic computational methods, such as molecular dynamics (MD) simulations. MD simulations model the movement of every atom in the system over time, providing a more realistic view of the protein-ligand complex in a simulated physiological environment (e.g., in explicit solvent). plos.org

Starting from a promising docking pose, an MD simulation can be run to assess the stability of the predicted interactions. This allows researchers to observe how the ligand and protein adjust to each other's presence, whether key hydrogen bonds are maintained, and how water molecules might mediate the interaction.

Following MD simulations, sophisticated methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy. nih.gov These "endpoint" methods provide a more accurate estimation of binding affinity than docking scores alone by considering factors like solvation energy and conformational entropy. nih.gov

For the 4-aminopiperidine-2,6-dione scaffold, these in silico approaches predict a stable binding mode within the Cereblon pocket, consistent across the family of related immunomodulatory drugs. The simulations confirm that the piperidine-2,6-dione ring is the essential binding motif, while substituents at the 3- or 4-position can modulate specificity and interactions with other parts of the E3 ligase complex or its substrates. nih.gov

Conformational Analysis of 4-Aminopiperidine-2,6-dione Hydrochloride

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt. The 4-aminopiperidine-2,6-dione molecule contains a six-membered piperidine ring, which, like cyclohexane, generally prefers to adopt a non-planar chair conformation to minimize steric and torsional strain. wikipedia.org

However, the presence of two carbonyl groups (ketones) at the 2- and 6-positions and an imide nitrogen atom introduces specific conformational constraints. The sp² hybridization of the carbonyl carbons and the imide nitrogen flattens the portion of the ring they occupy, leading to a distorted chair or a twist-boat conformation as potential low-energy states. The most stable conformation, however, is generally accepted to be a chair-like form. wikipedia.org

A key conformational question for 4-aminopiperidine-2,6-dione is the orientation of the amino group at the C4 position. It can exist in either an axial or an equatorial position.

Equatorial Conformation: The amino group points away from the center of the ring. This position is generally favored for substituents on six-membered rings as it minimizes steric clashes (1,3-diaxial interactions) with other atoms on the ring. wikipedia.org

Axial Conformation: The amino group points vertically, parallel to the principal axis of the ring. This can lead to greater steric hindrance.

In nonpolar solvents, the equatorial conformation is typically found to be more stable for simple piperidines. wikipedia.org Computational energy calculations can precisely quantify the energy difference between these conformers for 4-aminopiperidine-2,6-dione, confirming the most probable shape of the molecule in solution.

| Parameter | Description | Predicted Stable State |

|---|---|---|

| Ring Conformation | Overall shape of the six-membered ring | Distorted Chair |

| Amino Group Orientation | Position of the C4-NH2 substituent | Equatorial (lower energy) |

| Dihedral Angles | Torsion angles defining the ring pucker | Consistent with a chair-like structure |

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies based on quantum mechanics, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of a molecule. researchgate.net These calculations can determine a wide range of molecular properties that are difficult to measure experimentally.

For 4-aminopiperidine-2,6-dione, DFT calculations can elucidate:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. ijcce.ac.ir It highlights electron-rich regions (negative potential, typically around electronegative atoms like oxygen) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, around hydrogen atoms) that are prone to nucleophilic attack. This is invaluable for predicting sites of interaction, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge transfer and delocalization of electrons within the molecule, helping to understand bonding and intramolecular interactions. ijcce.ac.ir

Reactivity Descriptors: From the calculated electronic properties, various reactivity descriptors can be derived, such as electronegativity, chemical hardness, and softness, which help in predicting the molecule's behavior in chemical reactions. researchgate.net

A theoretical study on thalidomide analogs used DFT calculations to understand racemization at the chiral center, a process dependent on the electronic environment and stability of intermediates. researchgate.net Similar studies on 4-aminopiperidine-2,6-dione would provide a fundamental understanding of its stability, charge distribution, and the reactive sites that govern its interactions with biological targets.

| Property | Definition | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |

Advanced Analytical Techniques in 4 Aminopiperidine 2,6 Dione Hydrochloride Research

Spectroscopic Characterization Methodologies

Spectroscopy plays a pivotal role in the molecular-level investigation of 4-Aminopiperidine-2,6-dione (B7807512) hydrochloride, providing detailed information about its structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Aminopiperidine-2,6-dione hydrochloride. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Aminopiperidine-2,6-dione hydrochloride is expected to exhibit distinct signals corresponding to the protons on the piperidine (B6355638) ring and the amino group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide valuable information about the connectivity and stereochemistry of the molecule. Protons adjacent to the electron-withdrawing carbonyl groups and the amino group would appear at a lower field (higher ppm) compared to other ring protons. The hydrochloride salt form would also influence the chemical shift of protons near the amino and imide groups.

Predicted ¹³C NMR Chemical Shifts for 4-Aminopiperidine (B84694)

| Carbon Atom | Predicted Chemical Shift (ppm) in D₂O |

|---|---|

| C4 (CH-NH₂) | 47.8 |

| C2/C6 (CH₂) | 45.5 |

| C3/C5 (CH₂) | 36.1 |

Note: This data is for the related compound 4-Aminopiperidine and serves as an estimation. The presence of the dione (B5365651) functionality and hydrochloride salt in the target molecule will influence the actual chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 4-Aminopiperidine-2,6-dione hydrochloride. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands expected in the IR spectrum of 4-Aminopiperidine-2,6-dione hydrochloride include:

N-H stretching: The amino group (NH₂) and the imide (N-H) group will exhibit stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The hydrochloride salt formation may broaden these peaks.

C=O stretching: The two carbonyl groups of the dione functionality will give rise to strong, sharp absorption bands in the region of 1650-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-N stretching: The stretching vibrations of the carbon-nitrogen bonds of the amino and imide groups are expected in the range of 1000-1350 cm⁻¹.

C-H stretching: The stretching vibrations of the C-H bonds of the piperidine ring will appear in the region of 2850-3000 cm⁻¹.

While a specific spectrum for the target compound is not provided, the IR spectrum of a related compound, N-Boc-4-aminopiperidine, would show some similar features, alongside the characteristic absorptions of the Boc protecting group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For 4-Aminopiperidine-2,6-dione hydrochloride, the molecular formula is C₅H₉ClN₂O₂ with a molecular weight of 164.59 g/mol . achemblock.com The free base, 4-Aminopiperidine-2,6-dione, has a molecular formula of C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol . nih.gov

In a mass spectrometer, the molecule is ionized, often by techniques like Electrospray Ionization (ESI), to form a molecular ion ([M+H]⁺). This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

Expected Fragmentation Pattern: The fragmentation of the 4-Aminopiperidine-2,6-dione molecular ion would likely involve the cleavage of the piperidine ring. Common fragmentation pathways for cyclic amines and amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and loss of small neutral molecules like CO or NH₃. The presence of the amino group at the 4-position would also influence the fragmentation, potentially leading to characteristic losses. A study on the fragmentation of ketamine analogues, which also contain a piperidine ring, showed characteristic alpha-cleavage of the C1-C2 bond in the cyclohexanone (B45756) moiety. nih.gov

Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 129.06586 | 124.2 |

| [M+Na]⁺ | 151.04780 | 131.4 |

| [M-H]⁻ | 127.05130 | 124.6 |

Note: This predicted data is for the free base, 4-Aminopiperidine-2,6-dione. uni.lu The m/z values represent the mass-to-charge ratio of the adducts.

Chromatographic Analysis for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating 4-Aminopiperidine-2,6-dione hydrochloride from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 4-Aminopiperidine-2,6-dione hydrochloride and for quantifying its presence in various matrices. Due to the polar nature of the compound, specific HPLC modes are employed.

Reversed-Phase (RP) HPLC: While challenging for very polar compounds, RP-HPLC using a C18 column can be adapted. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. For highly polar compounds, derivatization with a less polar chromophore can enhance retention and detection. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the analysis of polar compounds like 4-Aminopiperidine-2,6-dione hydrochloride. In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer. This allows for the retention and separation of polar analytes that are poorly retained in RP-HPLC.

A typical HPLC method for a polar piperidine compound might involve a C18 or a HILIC column with a gradient elution of acetonitrile and water containing a buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate. Detection is commonly achieved using a UV detector or a mass spectrometer (LC-MS).

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative monitoring of reaction progress during the synthesis of 4-Aminopiperidine-2,6-dione hydrochloride. By spotting the reaction mixture on a TLC plate alongside the starting materials and observing the appearance of the product spot and the disappearance of the reactant spots, the progression of the reaction can be easily tracked.

The choice of the mobile phase (eluent) is critical for achieving good separation on the TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). For a polar compound like 4-Aminopiperidine-2,6-dione hydrochloride, a relatively polar solvent system is required. A mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol or ethanol) is often used. The polarity of the eluent can be adjusted by varying the ratio of the solvents to achieve an optimal retention factor (Rf) for the product, ideally between 0.3 and 0.5. For basic compounds like amines, adding a small amount of a base such as triethylamine (B128534) or ammonia (B1221849) to the eluent can improve peak shape and reduce tailing. libretexts.org

Example TLC Solvent Systems for Polar Amines

| Solvent System | Composition (by volume) | Application Notes |

|---|---|---|

| Dichloromethane:Methanol | 9:1 to 8:2 | A common starting point for moderately polar compounds. |

| Ethyl Acetate:Methanol | Varies | Another versatile system for a range of polarities. |

| Chloroform:Methanol:Ammonia | Varies | The addition of ammonia helps to reduce tailing of basic spots. |

Advanced Techniques for Stereochemical Analysis

The stereochemistry of 4-aminopiperidine-2,6-dione is a critical determinant of its biological activity, necessitating the use of advanced analytical techniques to separate, identify, and quantify its enantiomers. The presence of a chiral center at the C4 position of the piperidine ring means the compound exists as a pair of enantiomers, (R)- and (S)-4-aminopiperidine-2,6-dione. The analysis of these stereoisomers often involves chromatographic and electrophoretic methods that utilize chiral selectors to achieve separation.

A primary challenge in stereochemical analysis is that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on conventional chromatography systems impossible. Therefore, specialized chiral recognition mechanisms are required. Advanced methods employed in the research of 4-aminopiperidine-2,6-dione and structurally related glutarimides include direct chiral chromatography, chiral derivatization followed by chromatography, and micellar electrokinetic capillary chromatography.

Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation via HPLC is one of the most powerful and widely used methods for stereochemical analysis. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, have proven highly effective for resolving racemic mixtures of piperidine-2,6-dione compounds. eijppr.comglobalresearchonline.net

Research on aminoglutethimide, a closely related analogue, demonstrates the utility of this approach. Studies have successfully employed cellulose-based columns to achieve direct, isocratic, and sensitive separation of its enantiomers. nih.gov For instance, the use of cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(4-methylbenzoate) coated on silica gel has been documented for the resolution of various piperidine-2,6-dione drugs. nih.govcapes.gov.brresearchgate.net These CSPs create a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.

The table below summarizes typical conditions used for the direct chiral HPLC separation of related piperidine-2,6-dione compounds.

| Chiral Stationary Phase (CSP) | Compound Class | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| Chiralcel OD (Cellulose tris-3,5-dimethyl phenyl carbamate) & Chiralcel OJ (Cellulose tris(4-methylphenyl benzoate) ester) | Aminoglutethimide and its acetylated metabolite | Isocratic mixture of hexane (B92381) and ethanol | UV Spectroscopy | Achieved direct and precise separation of enantiomers, allowing for metabolic studies. nih.gov | nih.gov |

| Chiralcel OJ-R (Cellulose tris(4-methyl benzoate)) | Piperidine-2,6-dione drugs (e.g., aminoglutethimide, thalidomide) | Reversed-phase conditions (e.g., aqueous buffer and organic modifier) | UV Spectroscopy | Demonstrated successful chiral recognition and enantiomeric separation for a range of related compounds. capes.gov.br | capes.gov.br |

Chiral Derivatization Followed by HPLC Analysis

An alternative to direct chiral chromatography is the indirect approach, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Because diastereomers have different physicochemical properties, they can be separated using standard, achiral chromatographic methods, such as reversed-phase HPLC on a C18 column.

This technique has been effectively applied to the stereochemical analysis of the structural isomer, 3-aminopiperidine-2,6-dione (B110489). nih.govresearchgate.net In this research, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) was used as the CDA. The primary amine of each enantiomer reacts with FDAA to form diastereomeric derivatives that are readily separable and detectable. nih.gov This method allows for the determination of enantiomeric excess (ee) with high accuracy. nih.govresearchgate.net

The general workflow for this technique is as follows:

Reaction: The racemic mixture of aminopiperidine-2,6-dione is reacted with an enantiomerically pure CDA (e.g., L-FDAA).

Formation of Diastereomers: The reaction yields two diastereomers, (R)-amine-L-CDA and (S)-amine-L-CDA.

Chromatographic Separation: The resulting mixture is injected into a standard HPLC system with an achiral column.

Quantification: The separated diastereomers are detected (typically by UV-Vis), and the peak areas are used to calculate the enantiomeric ratio.

The table below outlines the parameters for an HPLC method following chiral derivatization for the analysis of 3-aminopiperidine-2,6-dione.

| Derivatizing Agent | Analyte | Stationary Phase | Mobile Phase | Detection Wavelength | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Marfey's Reagent (FDAA) | 3-Aminopiperidine-2,6-dione | Apollo C18 | Acetonitrile and water with 0.1% trifluoroacetic acid | 340 nm | Achieved excellent separation of the derivatized enantiomers, confirming the production of enantiomerically pure (S)-isomer (ee >99%) in a biosynthetic context. nih.govresearchgate.net | nih.govresearchgate.net |

Other Advanced Techniques

Besides HPLC-based methods, other advanced techniques are employed for the stereochemical analysis of glutarimide (B196013) derivatives.

Micellar Electrokinetic Capillary Chromatography (MEKC): This technique achieves enantioselective separation of racemic piperidine-2,6-dione compounds in a capillary format. capes.gov.br The separation principle involves the use of a chiral surfactant, such as (S)-N-dodecoxycarbonylvaline, which forms micelles in the background electrolyte. The differential partitioning of the enantiomers into these chiral micelles leads to different migration times and effective separation. capes.gov.br

Supercritical Fluid Chromatography (SFC): SFC is increasingly used for chiral separations due to its high efficiency and speed. It has been applied to the analysis of stereoisomeric glutarimide analogs, demonstrating its utility for achieving high levels of stereoretention and control in synthetic processes. nih.gov

These advanced analytical techniques are indispensable for the research and development of compounds like 4-aminopiperidine-2,6-dione hydrochloride, ensuring that the stereochemical integrity of the molecule can be accurately assessed and controlled.

Future Research Trajectories and Broader Academic Impact

Emerging Synthetic Applications of 4-Aminopiperidine-2,6-dione (B7807512) Hydrochloride

The unique structural features of 4-aminopiperidine-2,6-dione hydrochloride, namely the presence of a primary amine and a cyclic imide (dione), make it a valuable building block in organic synthesis. Emerging applications are moving beyond its traditional use in medicinal chemistry towards the construction of novel and complex molecular architectures. Researchers are exploring its utility in multicomponent reactions and in the synthesis of diverse heterocyclic systems. The development of methods for the selective functionalization of the amine group versus the imide nitrogens continues to be an area of active investigation, promising access to a wider array of derivatives. nih.gov

Future synthetic strategies may focus on:

Asymmetric Synthesis: Developing new stereoselective methods to functionalize the piperidine (B6355638) ring, creating chiral derivatives for various applications.

Cascade Reactions: Designing one-pot reactions that utilize the dual reactivity of the molecule to rapidly build molecular complexity. nih.gov

Scaffold Decoration: Using the aminopiperidinedione core as a template and applying modern cross-coupling and C-H activation techniques to generate libraries of novel compounds for screening purposes. nih.gov

Exploration in Advanced Material Science

The incorporation of the aminopiperidinedione scaffold into polymers and other materials is a burgeoning field of research. The potential for hydrogen bonding via the amine and imide groups, along with the rigid cyclic structure, can impart unique properties to materials.

Polymer Chemistry: Researchers are investigating the use of 4-aminopiperidine-2,6-dione as a monomer or cross-linking agent in the synthesis of advanced polymers like polyamides and polyimides. mdpi.commit.edu Such materials could exhibit enhanced thermal stability, specific drug-releasing profiles, or biocompatibility, making them suitable for biomedical applications like drug delivery systems and tissue engineering scaffolds. nih.govnih.gov

Supramolecular Chemistry: The hydrogen bonding capabilities of the molecule are being explored for the construction of self-assembling systems, such as hydrogels and organic frameworks. These materials could find use in areas like controlled release and catalysis.

Functional Films and Coatings: Piperidine-based polymeric films have been prepared that show potential for applications in fighting microbial infections and ensuring the controlled release of therapeutic molecules. nih.gov The aminopiperidinedione moiety could be integrated into such systems to create "active" packaging materials with antimicrobial properties. mdpi.com

| Material Type | Incorporation Strategy | Potential Properties | Potential Application |

|---|---|---|---|

| Polyamides/Polyimides | Monomer in polymerization | Enhanced thermal stability, biocompatibility | Drug delivery matrices, tissue scaffolds mdpi.comnih.gov |

| Hydrogels | Component in self-assembly | Controlled release, stimuli-responsive | Smart drug delivery, biosensors |

| Functional Films | Covalent surface functionalization | Antimicrobial, controlled permeability | Active food packaging, medical device coatings nih.govmdpi.com |

Advancements in Theoretical and Computational Chemistry for Aminopiperidinediones

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like 4-aminopiperidine-2,6-dione, guiding experimental work and accelerating discovery.